molecular formula C25H24N2O3 B14982933 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B14982933
M. Wt: 400.5 g/mol
InChI Key: AGAAPCKBMLBWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide typically involves the coupling of tryptamine derivatives with substituted phenylacetic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Solvent: Dichloromethane or similar organic solvents.

    Temperature: Room temperature to slightly elevated temperatures.

    Reagents: DCC, tryptamine derivatives, and substituted phenylacetic acids.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide is unique due to its combination of an indole moiety with a methoxyphenyl and phenoxyacetamide structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H24N2O3/c1-29-19-13-11-18(12-14-19)22(23-16-26-24-10-6-5-9-21(23)24)15-27-25(28)17-30-20-7-3-2-4-8-20/h2-14,16,22,26H,15,17H2,1H3,(H,27,28)

InChI Key

AGAAPCKBMLBWNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.